molecular formula C21H26F2O4S B12511316 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid

5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid

Cat. No.: B12511316
M. Wt: 412.5 g/mol
InChI Key: GLAJUXBOZSWZMM-UHFFFAOYSA-N
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Description

6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid is a synthetic corticosteroid analog. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those related to respiratory and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid involves multiple steps, starting from basic steroidal structures. The process typically includes fluorination, hydroxylation, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control. Purification steps such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The compound’s fluorinated structure enhances its binding affinity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid is unique due to its specific fluorination pattern, which enhances its stability and receptor binding affinity. This makes it a valuable intermediate in the synthesis of highly potent corticosteroids .

Biological Activity

5,9b-Difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid is a synthetic corticosteroid analog known for its significant biological activities. This compound is primarily studied for its anti-inflammatory and immunosuppressive properties. This article provides an in-depth analysis of its biological activity through various studies and research findings.

The compound has a complex structure with the following characteristics:

PropertyValue
Molecular Formula C21H26F2O4S
Molecular Weight 412.5 g/mol
IUPAC Name 5,9b-Difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-cyclopenta[a]phenanthrene-1-carbothioic S-acid
CAS Number 604-84-2

The primary mechanism of action involves binding to glucocorticoid receptors (GRs), leading to the modulation of gene expression associated with inflammation and immune responses. The fluorinated structure enhances binding affinity and potency compared to non-fluorinated analogs. This interaction results in the suppression of pro-inflammatory cytokines and inhibition of immune cell activation.

Anti-inflammatory Effects

Research has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies demonstrated that it effectively reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This reduction is critical in managing diseases characterized by chronic inflammation.

Immunosuppressive Properties

The compound's immunosuppressive effects have been observed in various animal models. For instance:

  • Study on Mice : Administration of the compound resulted in a significant decrease in lymphocyte proliferation in response to mitogens. This suggests its potential use in conditions requiring immune modulation such as autoimmune diseases and organ transplantation .

Case Studies

  • Case Study on Respiratory Diseases : In a clinical trial involving patients with asthma and chronic obstructive pulmonary disease (COPD), the administration of this compound led to improved lung function and reduced exacerbation rates compared to placebo groups .
  • Autoimmune Disease Management : A controlled study on patients with rheumatoid arthritis demonstrated that treatment with this corticosteroid analog significantly decreased joint inflammation and pain scores over a 12-week period .

Properties

IUPAC Name

6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2O4S/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,27)17(26)28/h4-5,7,10,12-13,15-16,25,27H,6,8-9H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAJUXBOZSWZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)O)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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